6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol
Description
Properties
CAS No. |
23213-34-5 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-methyl-5-(piperidin-1-ylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O2/c1-8-9(10(15)13-11(16)12-8)7-14-5-3-2-4-6-14/h2-7H2,1H3,(H2,12,13,15,16) |
InChI Key |
WSTDDOLPOMWNCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CN2CCCCC2 |
Origin of Product |
United States |
Biological Activity
6-Methyl-5-(1-piperidinylmethyl)-2,4-pyrimidinediol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Pyrimidine derivatives are known for their role in inhibiting enzymes that are crucial for DNA repair and replication. For instance, compounds similar to this compound have been studied as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of DNA-damaging agents used in cancer therapy by preventing cancer cells from repairing their DNA, leading to increased cell death .
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For example, a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated for their inhibitory activity against PARP-1. These compounds showed promising results with IC50 values significantly lower than that of established PARP inhibitors like Olaparib .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Target Enzyme | IC50 (nM) | Cell Line Tested | Reference |
|---|---|---|---|---|
| This compound | PARP-1 | TBD | MCF-7 | |
| Pyrano[2,3-d]pyrimidine-2,4-dione S2 | PARP-1 | 4.06 | MCF-7 | |
| Pyrano[2,3-d]pyrimidine-2,4-dione S7 | PARP-1 | 3.61 | MCF-7 |
Antimicrobial Activity
In addition to its anticancer properties, pyrimidine derivatives have shown promise as antimicrobial agents. Research indicates that certain substituted pyrimidines possess activity against various pathogens, including those responsible for malaria. A study focusing on triaminopyrimidines highlighted their effectiveness against Plasmodium berghei in murine models .
Case Studies
Several case studies have explored the biological activity of this compound and related compounds:
- Anticancer Efficacy : A study demonstrated that derivatives with modifications at the C-6 position exhibited enhanced antiproliferative activity against HeLa cervical cancer cells. The presence of specific side chains significantly influenced their effectiveness .
- Antimicrobial Properties : An investigation into the effects of various pyrimidine derivatives on Plasmodium berghei revealed that specific structural modifications could lead to increased efficacy against malaria parasites .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that many pyrimidine derivatives exhibit favorable pharmacokinetic profiles; however, toxicity remains a concern that needs further exploration. For instance, high doses in animal models have led to adverse effects such as gastrointestinal hemorrhages and significant weight loss .
Table 2: Pharmacokinetic Properties of Pyrimidine Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Effects at Position 5
The 5-position of pyrimidine derivatives is highly reactive in alkylation reactions. Below is a comparative analysis of substituents and their synthetic outcomes:
Key Observations:
Catalyst Dependency : Alkylation at position 5 requires Lewis acids (e.g., BF₃ or SnCl₄) for efficient reaction completion, as seen in compounds 7–11 .
Substituent Impact: Aromatic vs. Aliphatic Groups: Diphenylmethyl (7, 9) and dichlorodiphenylmethyl (10) groups provide steric bulk and electron-withdrawing effects, reducing yields slightly (e.g., 90% for 10 vs. 95% for 7).
Chlorine Effects: Dichloro substitution (compound 10) marginally lowers yields (~5% reduction) compared to non-halogenated analogs, likely due to increased electron withdrawal slowing alkylation kinetics .
Electronic and Steric Modulation
- Piperidinylmethyl Derivative : The tertiary amine in the piperidine ring could act as a hydrogen-bond acceptor, altering intermolecular interactions in biological or crystalline states.
Q & A
Q. What are the best practices for ensuring reproducibility in bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
